molecular formula C17H21N3O2S B2673015 1-(2-Methylpiperidin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 461001-13-8

1-(2-Methylpiperidin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B2673015
CAS No.: 461001-13-8
M. Wt: 331.43
InChI Key: OXNOVHHTYKJBBQ-UHFFFAOYSA-N
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Description

1-(2-Methylpiperidin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an m-tolyl group at position 5 and a thioether-linked ethanone moiety bearing a 2-methylpiperidine group. This structure combines lipophilic (m-tolyl) and electron-rich (oxadiazole) components with a piperidine moiety, which may enhance bioavailability and target interaction.

Properties

IUPAC Name

2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-6-5-8-14(10-12)16-18-19-17(22-16)23-11-15(21)20-9-4-3-7-13(20)2/h5-6,8,10,13H,3-4,7,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNOVHHTYKJBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methylpiperidin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H20N4OSC_{15}H_{20}N_4OS with a molecular weight of approximately 316.41 g/mol. The structure features a piperidine ring, an oxadiazole moiety, and a thioether linkage, which are critical for its biological activity.

PropertyValue
Molecular FormulaC15H20N4OSC_{15}H_{20}N_4OS
Molecular Weight316.41 g/mol
Melting PointNot available
SolubilityNot specified

Mechanisms of Biological Activity

Research indicates that compounds containing oxadiazole and piperidine structures exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown potent activity against various pathogens. For instance, derivatives have been tested against Aspergillus flavus, demonstrating antifungal properties .
  • Anticancer Properties : The compound's structure suggests potential anticancer activity. Similar compounds have induced apoptosis in cancer cell lines through intrinsic and extrinsic pathways . Studies have shown that specific structural modifications can enhance cytotoxicity against tumor cells.

Case Studies

Several studies have reported on the biological activities of related compounds:

  • Antifungal Activity : A study demonstrated that a related oxadiazole compound exhibited significant antifungal effects against A. flavus, inhibiting spore germination and mycelial growth .
  • Anticancer Effects : In vitro studies revealed that derivatives with similar structures induced apoptosis in HeLa cells through activation of caspases and alteration of the Bax/Bcl-2 ratio, indicating potential for further development as anticancer agents .
  • Inhibition of Protein Tyrosine Phosphatase (PTP1B) : Research has shown that thiazolidin derivatives can inhibit PTP1B, which is a target for diabetes treatment. The inhibition leads to enhanced insulin signaling pathways .

Pharmacological Profile

The pharmacological profile of this compound suggests it may possess:

  • Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce pro-inflammatory markers in various cell lines .
  • Cytotoxicity Against Cancer Cells : The compound’s structural components are associated with cytotoxic effects in various cancer models, warranting further investigation into its therapeutic applications.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s activity and physicochemical properties are influenced by:

  • Oxadiazole Substituents: m-Tolyl group: Enhances lipophilicity compared to derivatives with pyrimidinyl (e.g., 1-(4-substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one), which may improve membrane permeability but reduce water solubility .
  • Piperidine Modifications: 2-Methylpiperidin-1-yl: This substituent may confer stereochemical and metabolic stability compared to 4-methylpiperidin-1-yl analogs (e.g., compounds in ) . Tetrazole vs. oxadiazole: Derivatives like 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () replace oxadiazole with tetrazole, reducing aromaticity and altering electronic properties .
Table 1: Key Pharmacological Data for Structural Analogs
Compound Structure Substituents Activity Key Findings Reference
1-(4-Chlorophenyl)-2-[(5-(3-((pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one 4-Cl-phenyl, pyrimidinyl-thio-propyl Cytotoxic (Anticancer) IC₅₀ values correlated with substituent electronegativity; chlorophenyl derivative showed moderate activity .
2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)sulfanyl)-1-(4-methylpiperidin-1-yl)ethanone Furan-2-yl, 4-methylpiperidine Antimicrobial Moderate MIC (30.2–43.2 μg/cm³) against bacterial strains; furan’s electron-rich nature enhances target binding .
1-(4-Nitrophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone 4-NO₂-phenyl, pyridin-4-yl Not specified (Structural analog) High yield (67–69%); nitro group increases polarity, potentially reducing cell penetration .
1-(1H-Benzo[d]imidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone Benzimidazole, variable oxadiazole Antioxidant DPPH scavenging activity comparable to ascorbic acid (IC₅₀ ~15–20 μM) .
Key Observations:
  • Anticancer Activity: Pyrimidinyl-thio-propyl derivatives (–4) show cytotoxicity proportional to substituent electronegativity (e.g., 4-Cl, 4-F, 4-NO₂). The m-tolyl group in the target compound may offer balanced lipophilicity for tumor penetration .
  • Antimicrobial Effects : Piperidine-containing analogs (e.g., ) demonstrate moderate activity, suggesting the 2-methylpiperidine group could enhance selectivity or pharmacokinetics .
  • Synthetic Yields : Derivatives synthesized via SN2 reactions (e.g., phenacyl bromide + oxadiazole-thiol in acetone/K₂CO₃) typically yield 60–85%, similar to the target compound’s likely synthetic route .

Physicochemical and Spectroscopic Properties

  • IR Spectra : The target compound’s ketone (C=O, ~1680 cm⁻¹), aromatic C-H (~3050 cm⁻¹), and oxadiazole C=N (~1590 cm⁻¹) peaks align with analogs in .
  • Melting Points : m-Tolyl derivatives (e.g., 86–152°C in ) suggest moderate crystallinity, influenced by substituent symmetry .

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